molecular formula C8H16O2 B3149363 (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol CAS No. 67089-64-9

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol

Cat. No.: B3149363
CAS No.: 67089-64-9
M. Wt: 144.21 g/mol
InChI Key: KVWCXTFLTZSSOT-UHFFFAOYSA-N
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Description

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol is an organic compound belonging to the class of tetrahydrofurans These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method might include the reaction of 2,5,5-trimethyl-1,4-pentanediol with a dehydrating agent to form the tetrahydrofuran ring, followed by reduction to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound could involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization might be employed.

Chemical Reactions Analysis

Types of Reactions

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydrogen atoms on the methanol group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanal or (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-carboxylic acid.

    Reduction: Various alcohol derivatives depending on the reducing agent used.

    Substitution: Compounds with different functional groups replacing the hydrogen atoms on the methanol group.

Scientific Research Applications

Chemistry

In chemistry, (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound might be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

Potential medicinal applications could include its use as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.

Industry

In the industrial sector, this compound could be used in the production of polymers, resins, and other materials requiring specific structural properties.

Mechanism of Action

The mechanism by which (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simpler analog without the methyl and methanol groups.

    2-Methyl-tetrahydrofuran: Contains one methyl group, offering different chemical properties.

    2,5-Dimethyl-tetrahydrofuran: Contains two methyl groups, providing a balance between reactivity and stability.

Uniqueness

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

(2,5,5-trimethyloxolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)4-5-8(3,6-9)10-7/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCXTFLTZSSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
Reactant of Route 2
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
Reactant of Route 3
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
Reactant of Route 4
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
Reactant of Route 5
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol
Reactant of Route 6
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol

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